molecular formula C17H18BrNO3 B3615546 N-(2-bromophenyl)-3,4-diethoxybenzamide

N-(2-bromophenyl)-3,4-diethoxybenzamide

Cat. No.: B3615546
M. Wt: 364.2 g/mol
InChI Key: AQOOSGWQPWJRFR-UHFFFAOYSA-N
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Description

N-(2-Bromophenyl)-3,4-diethoxybenzamide is a substituted benzamide derivative characterized by a benzamide core functionalized with ethoxy groups at the 3- and 4-positions and a 2-bromophenyl substituent on the amide nitrogen. Key properties of the 4-bromo analogue include a molecular weight of 364.24 g/mol, a logP of 3.97, and a polar surface area of 37.75 Ų, suggesting moderate lipophilicity and solubility . The compound’s achiral nature and hydrogen-bonding capacity (1 donor, 4 acceptors) may influence its pharmacokinetic and pharmacodynamic profiles. This article compares its structural, physicochemical, and functional attributes with similar benzamide derivatives.

Properties

IUPAC Name

N-(2-bromophenyl)-3,4-diethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO3/c1-3-21-15-10-9-12(11-16(15)22-4-2)17(20)19-14-8-6-5-7-13(14)18/h5-11H,3-4H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQOOSGWQPWJRFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2Br)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-3,4-diethoxybenzamide typically involves the reaction of 2-bromoaniline with 3,4-diethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-3,4-diethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and catalysts such as palladium or copper.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzanilides, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

N-(2-bromophenyl)-3,4-diethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-3,4-diethoxybenzamide involves its interaction with specific molecular targets. The bromine atom and ethoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Key Observations :

  • Ethoxy vs. Methoxy : The diethoxy groups in the target compound confer higher lipophilicity (logP ~3.97) compared to trimethoxy derivatives (logP ~3.2) due to the longer alkyl chains .
  • Electron-Withdrawing Groups : Fluorine and chlorine substituents (e.g., in Etobenzanid) increase polarity and hydrogen-bonding capacity, enhancing target affinity but reducing membrane permeability .

Structural Analogues with Varying Aromatic Substituents

  • N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide (): The trimethoxy configuration enhances crystallinity via N–H···O hydrogen bonds, forming chains along the [101] axis. This structural rigidity contrasts with the more flexible diethoxy groups in the target compound, which may improve solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-bromophenyl)-3,4-diethoxybenzamide
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N-(2-bromophenyl)-3,4-diethoxybenzamide

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